Nitro Position Regioisomerism Drives Differential Enzyme Inhibition: 2-Nitro vs. 3-Nitro Scaffold Selectivity
The 3-nitro regioisomer (C-467929, CAS 351891-58-2) has been characterized as an Nsp15 endoribonuclease inhibitor with an IC50 of 8 µM in a fluorescence-based assay [1]. Although no published head-to-head enzymatic data are available for the 2-nitro isomer (CAS 144334-82-7), the shift of the nitro group from the meta to the ortho position is expected to alter the hydrogen-bonding network with the endoribonuclease active site, potentially yielding a different inhibition profile [2]. This represents a class-level SAR opportunity where the 2-nitro isomer may serve as a selectivity probe to deconvolute nitro-position-dependent activity.
| Evidence Dimension | Nsp15 endoribonuclease inhibition (IC50) |
|---|---|
| Target Compound Data | No direct IC50 data available; ortho-nitro regioisomer of C-467929 |
| Comparator Or Baseline | C-467929 (3-nitro regioisomer, CAS 351891-58-2): IC50 = 8 µM |
| Quantified Difference | Positional isomerism (2-nitro vs. 3-nitro); no quantitative IC50 difference established |
| Conditions | Fluorescence-based Nsp15 endoribonuclease assay (SARS-CoV) |
Why This Matters
For screening campaigns targeting coronaviral Nsp15, the 2-nitro isomer provides a structurally distinct probe to differentiate regioisomer-specific binding contributions that cannot be assessed with the 3-nitro or 4-nitro analogs alone.
- [1] Choi, R. et al. Small molecule inhibitors of the SARS-CoV Nsp15 endoribonuclease. SOCICT Open (2010). Available at: https://www.socictopen.socict.org View Source
- [2] PeptideDB. C-467929 – Nsp15 Endoribonuclease Inhibitor (IC50 = 8 µM). Bioactivity Database. Available at: https://www.peptidedb.com View Source
